Marumoside A
Overview
Description
Marumoside A is a bioactive compound isolated from the seeds of the Moringa oleifera plant, commonly known as the horseradish tree or drumstick tree. This compound is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond. This compound has garnered attention due to its potential therapeutic properties, including anti-inflammatory and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Marumoside A can be synthesized using a trichloroacetimidate donor as a key step. The aglycone, 4-hydroxy phenylacetamide, is prepared from 4-hydroxyphenyl acetic acid using oxallyl chloride and aqueous ammonia . The lipid derivatives of this compound are synthesized using different fatty amines .
Industrial Production Methods
. These methods are efficient in isolating high-quality, high-yield plant extracts.
Chemical Reactions Analysis
Types of Reactions
Marumoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It is used as a model compound for studying glycosidic bond formation and cleavage.
Mechanism of Action
Marumoside A exerts its effects by modulating the expression of cytokines involved in inflammatory responses. Specifically, it suppresses the expression of IL-12/IL-23 p40, IL-17A, IL-22, and IL-23 p19 in vitro . In vivo studies have shown that this compound ameliorates psoriasis-like skin lesions, decreases IL-17A mRNA expression, and increases the expression of keratinocyte differentiation markers .
Comparison with Similar Compounds
Marumoside A is unique due to its specific glycosidic structure and bioactivity. Similar compounds include:
Niazirin: Another glycoside isolated from Moringa oleifera with anti-inflammatory properties.
Sitosterol-3-O-β-d-glucoside: A sterol glycoside with potential anti-inflammatory and antioxidant activities.
These compounds share similar bioactivities but differ in their molecular structures and specific mechanisms of action.
Properties
IUPAC Name |
2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO6/c1-7-11(17)12(18)13(19)14(20-7)21-9-4-2-8(3-5-9)6-10(15)16/h2-5,7,11-14,17-19H,6H2,1H3,(H2,15,16)/t7-,11-,12+,13+,14-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBANEUHXMFEIRO-WBFOWJMUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)CC(=O)N)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)CC(=O)N)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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